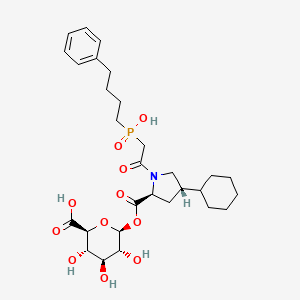

Fosinoprilat Acyl-|A-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fosinoprilat Acyl-β-D-Glucuronide is a biochemical compound that is the active phosphinic acid metabolite of the prodrug fosinopril . It is used for research purposes .

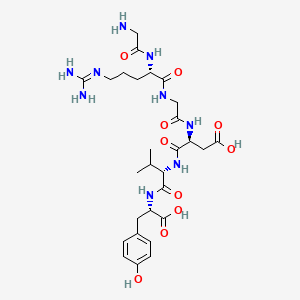

Molecular Structure Analysis

The molecular formula of Fosinoprilat Acyl-β-D-Glucuronide is C29H42NO11P, and its molecular weight is 611.62 . The structure is related to the angiotensin-converting enzyme (ACE) inhibitor class of medications . More detailed structural analysis would require advanced computational methods or experimental techniques.Chemical Reactions Analysis

Fosinoprilat Acyl-β-D-Glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity that is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It undergoes complex transacylation and glycation reactions with proteins . More specific information about the chemical reactions involving Fosinoprilat Acyl-β-D-Glucuronide is not available in the search results.Scientific Research Applications

Role in Drug-Induced Toxicities

Acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, have been studied for their role in drug-induced toxicities . These metabolites are formed through the metabolism of carboxylic acid-containing drugs in both animals and humans . They circulate in plasma before being excreted in urine and bile . Due to their reactivity, they can covalently modify biological molecules, including proteins, lipids, and nucleic acids . This ability has led to significant interest in their potential role in drug-induced toxicities .

Metabolism of Carboxylic Acid-Containing Drugs

Fosinoprilat Acyl-|A-D-Glucuronide is a product of the metabolism of carboxylic acid-containing drugs . The formation of acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, is an important pathway in the metabolism of these drugs . This process results in the formation of 1-β- O -acyl-glucuronide ester derivatives .

Inhibition of Key Enzymes and Transporters

Acyl glucuronides can inhibit key enzymes and transporters . This inhibition can lead to unanticipated interactions with several biological systems . The role of acyl glucuronides in these interactions is still being studied .

Use in Drug Discovery and Lead Optimization Programs

The understanding of acyl glucuronides and their potential toxicities has led to the development of de-risking strategies in drug discovery and lead optimization programs . These strategies aim to minimize the likelihood of acyl glucuronide-mediated toxicity .

Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Therapy

Fosinopril, the precursor of Fosinoprilat Acyl-|A-D-Glucuronide, is an angiotensin-converting enzyme (ACE) inhibitor . It is used in the treatment of essential hypertension and congestive heart failure . The unique pharmacologic profile of Fosinopril, including its metabolism to Fosinoprilat Acyl-|A-D-Glucuronide, has been extensively reviewed .

Pharmacokinetics

Around 32 to 36% of an oral dose of Fosinopril is absorbed and rapidly hydrolyzed to Fosinoprilat in healthy volunteers . Further metabolism to p-hydroxy-Fosinoprilat and the acyl β-glucuronide of Fosinoprilat also occurs . Food appears not to affect absorption .

Mechanism of Action

Mode of Action

Fosinoprilat inhibits the ACE enzyme, thereby preventing the conversion of ATI to ATII . ATII is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure . By inhibiting the formation of ATII, Fosinoprilat helps to lower blood pressure .

Biochemical Pathways

The inhibition of the ACE enzyme by Fosinoprilat disrupts the RAAS pathway . This results in decreased levels of ATII, leading to reduced vasoconstriction and decreased blood pressure . Additionally, the reduction in ATII levels also decreases the secretion of aldosterone, a hormone that promotes the absorption of sodium and water in the kidneys . This further contributes to the lowering of blood pressure .

Pharmacokinetics

Fosinopril, the prodrug, is rapidly hydrolyzed to fosinoprilat, its principle active metabolite . The pharmacokinetics of Fosinoprilat Acyl-β-D-Glucuronide would likely be influenced by factors such as absorption, distribution, metabolism, and excretion processes of Fosinopril and Fosinoprilat.

Result of Action

The result of Fosinoprilat’s action is a decrease in blood pressure . This makes it useful in the treatment of conditions such as hypertension and congestive heart failure . It may also be used to slow the progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKOZVBEQBWEGK-CXOPANLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42NO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747831 |

Source

|

| Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosinoprilat acyl-beta-D-glucuronide | |

CAS RN |

113411-09-9 |

Source

|

| Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/no-structure.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)